molecular formula C17H16ClNO3 B1192966 JNS 1-40

JNS 1-40

Cat. No.: B1192966
M. Wt: 317.77
InChI Key: POYZNHCCXQEULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNS 1-40 is a synthetic covalent ligand optimized from its precursor, DKM 2-90, to selectively target the C377 residue of the PPP2R1A regulatory subunit of protein phosphatase 2A (PP2A). PP2A is a tumor suppressor complex whose activity is frequently dysregulated in cancers such as triple-negative breast cancer (TNBC). This compound enhances PP2A activity, leading to downstream suppression of oncogenic AKT signaling, inhibition of cancer cell proliferation, and tumor growth in vivo .

Key biochemical features of this compound include:

  • Mechanism: Covalent binding to PPP2R1A C377, inducing conformational changes that activate PP2A.
  • Potency: IC50 of 630 nM (16-fold improvement over DKM 2-90) .
  • In vivo efficacy: 50 mg/kg daily intraperitoneal dosing in SCID mice reduced 231MFP tumor growth by >50% over 15 days without toxicity .

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.77

IUPAC Name

N-Benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

InChI

InChI=1S/C17H16ClNO3/c18-11-17(20)19(12-13-4-2-1-3-5-13)14-6-7-15-16(10-14)22-9-8-21-15/h1-7,10H,8-9,11-12H2

InChI Key

POYZNHCCXQEULA-UHFFFAOYSA-N

SMILES

O=C(N(CC1=CC=CC=C1)C2=CC=C3OCCOC3=C2)CCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNS-1-40;  JNS 1-40;  JNS1-40

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Parameters of JNS 1-40 and Analogs

Compound Target Site IC50 Selectivity (isoTOP-ABPP) Cell Permeability In Vivo Efficacy (Tumor Inhibition)
This compound PPP2R1A C377 630 nM High High >50% at 50 mg/kg
DKM 2-90 PPP2R1A C377 10 µM Medium Moderate Not tested
Withaferin A PPP2R1A C377 Not reported Low (off-targets) Low Partial inhibition
JNS 1-37 PPP2R1A (unknown) ~5 µM Medium Moderate Not tested

Structural Insights :

  • This compound incorporates an N-benzyl group absent in DKM 2-90, enhancing hydrophobic interactions with PPP2R1A .
  • Unlike the complex natural product withaferin A, this compound is synthetically tractable and lacks off-target reactivity with stress-response proteins (e.g., HSP90) .

Functional and Pharmacological Differences

(A) Target Engagement and Selectivity

  • DKM 2-90 : Showed moderate selectivity but required higher concentrations (100 µM) for comparable effects .
  • Withaferin A : Exhibited promiscuous reactivity, modifying >20 cysteines in proteome-wide screens .

(B) Downstream Signaling Effects

  • PP2A Activation : this compound increased PP2A activity by 3.5-fold in vitro, surpassing DKM 2-90 (1.8-fold) and withaferin A (2.1-fold) .
  • AKT Suppression : Reduced p-AKT levels by 70% in 231MFP cells at 100 µM, outperforming DKM 2-90 (40%) .

(C) In Vivo Performance

  • Tumor Growth Inhibition : this compound reduced tumor volume from 800 mm³ to 350 mm³ in 15 days, while withaferin A achieved only 25% reduction at tolerated doses .
  • Toxicity: No weight loss or organ damage observed in this compound-treated mice, whereas withaferin A caused hepatotoxicity at therapeutic doses .

Key Advantages of this compound

Enhanced Potency : 16-fold lower IC50 than DKM 2-90 due to optimized covalent binding .

Superior Selectivity : Minimal off-targets compared to natural products like withaferin A .

Robust In Vivo Activity : Sustained tumor suppression without toxicity, a critical improvement over predecessors .

Q & A

Q. What metadata should accompany this compound datasets for reproducibility?

  • Methodological Answer : Public repositories (e.g., Zenodo) must include:
  • Synthesis protocols (solid-phase peptide synthesis details).
  • In vivo administration parameters (dose, frequency, route).
  • Raw data (microscopy images, qPCR Ct values) and analysis scripts (R/Python) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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JNS 1-40
Reactant of Route 2
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